molecular formula C9H7Cl2N5 B12167453 n-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine CAS No. 6975-84-4

n-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B12167453
CAS No.: 6975-84-4
M. Wt: 256.09 g/mol
InChI Key: BIXGLYPNDKZKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(2,4-DICHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a chemical compound that belongs to the class of triazine derivatives Triazines are a group of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-DICHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the reaction of 2,4-dichloroaniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 60-80°C to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of N2-(2,4-DICHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, leading to higher yields and improved efficiency. The use of continuous flow reactors also minimizes the generation of waste and reduces the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N2-(2,4-DICHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazine derivatives, oxidized triazine compounds, and reduced triazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N2-(2,4-DICHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-(2,4-DICHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Properties

CAS No.

6975-84-4

Molecular Formula

C9H7Cl2N5

Molecular Weight

256.09 g/mol

IUPAC Name

2-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C9H7Cl2N5/c10-5-1-2-7(6(11)3-5)15-9-14-4-13-8(12)16-9/h1-4H,(H3,12,13,14,15,16)

InChI Key

BIXGLYPNDKZKAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC2=NC=NC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.